molecular formula C9H10ClNO B3285363 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- CAS No. 802619-35-8

2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-

Cat. No.: B3285363
CAS No.: 802619-35-8
M. Wt: 183.63 g/mol
InChI Key: YLLHVEMRMJAJAI-UHFFFAOYSA-N
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Description

2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- is a chemical compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and yields high purity products .

Industrial Production Methods

Industrial production of 2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction could produce benzofuran alcohols .

Scientific Research Applications

2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

Uniqueness

2-Benzofuranmethanamine, 7-chloro-2,3-dihydro- stands out due to its unique chlorine substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(7-chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-5-12-8(4-11)9(6)7/h1-3,8H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLHVEMRMJAJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(O1)CN)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30840431
Record name 1-(7-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30840431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802619-35-8
Record name 1-(7-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30840431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-
Reactant of Route 2
2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-
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2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-
Reactant of Route 4
2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-
Reactant of Route 5
2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-
Reactant of Route 6
2-Benzofuranmethanamine, 7-chloro-2,3-dihydro-

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